tert-Butyl 4-(3-fluoro-4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)13-4-5-14(11-20)15(18)10-13/h4-5,10,12,20H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZAJLLZHAGOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(3-fluoro-4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, with the CAS number 1610418-18-2, is a compound belonging to the class of 4-aryl piperidines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of targeted protein degradation strategies via PROTACs (Proteolysis Targeting Chimeras). Understanding its biological activity is crucial for evaluating its therapeutic potential.
The primary mechanism of action for this compound involves its role as a semi-flexible linker in PROTACs. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of target proteins by recruiting E3 ubiquitin ligases. The compound's structural characteristics optimize the spatial arrangement necessary for effective ternary complex formation, enhancing the efficiency of protein degradation .
In Vitro Studies
Recent studies have indicated that compounds similar to this compound exhibit significant biological activity, particularly in inhibiting certain enzymes and modulating cellular pathways.
- Enzyme Inhibition : Analogous compounds have shown inhibitory effects on β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated an IC50 value of 15.4 nM against β-secretase .
- Cell Viability : In astrocyte cell cultures treated with amyloid-beta peptides, compounds with similar structures have been shown to improve cell viability by reducing oxidative stress and inflammatory cytokine production .
Case Studies
Several case studies highlight the biological activity of related piperidine derivatives:
- Study on Neuroprotection : A study assessed the neuroprotective effects of a piperidine derivative against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant reduction in cell death and inflammation markers when treated with the compound .
- Targeted Protein Degradation : Research has demonstrated that PROTACs utilizing this class of compounds can effectively degrade target proteins associated with various diseases, showcasing their potential in drug discovery .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the presence of the hydroxymethyl and fluorine groups can influence the pharmacokinetics and pharmacodynamics of derivatives synthesized from this compound.
1.2 Targeted Protein Degradation (PROTACs)
One of the most promising applications of tert-butyl 4-(3-fluoro-4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that can selectively degrade target proteins within cells. The compound serves as a semi-flexible linker that connects a ligand for the target protein to an E3 ligase ligand, facilitating the targeted degradation process .
Structure-Activity Relationship Studies
2.1 Modifications and Variants
Research has demonstrated that variations in the substituents on the piperidine ring and the phenyl group can significantly alter the compound's biological properties. For example, changing the position or type of substituents can enhance binding affinity to specific receptors or enzymes, making it a valuable subject for structure-activity relationship (SAR) studies .
2.2 Case Studies
Several case studies have highlighted the effectiveness of this compound in drug discovery:
- Case Study 1 : A study evaluated various derivatives of this compound for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications led to improved potency and selectivity .
- Case Study 2 : Another research project focused on synthesizing analogs with enhanced solubility and bioavailability for central nervous system disorders, demonstrating that structural modifications could lead to better therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several piperidine- and phenyl-substituted derivatives. Key differences lie in substituent positions, functional groups, and stereochemistry, which influence biological activity, stability, and pharmacokinetics. Below is a detailed comparison:
Detailed Research Findings
Synthetic Utility : The hydroxymethyl group in the target compound is often introduced via bromoacetyl intermediates (e.g., compound 29 in ), enabling further functionalization, such as oxazolone ring formation (compound 31a) .
Biological Activity: Fluorine substitution at the phenyl 3-position (target compound) may improve metabolic stability compared to non-fluorinated analogs . The hydroxymethyl group enhances aqueous solubility (e.g., 31b hydrochloride in ) but may reduce membrane permeability compared to methyl or acetyl analogs .
Physical state data (e.g., light yellow solid for related compounds) suggest standard handling protocols for crystalline solids .
Structural Insights :
- Piperidine ring substitutions (e.g., fluorination at C3/C4 in ) demonstrate the importance of stereochemistry in target engagement, with (3S,4R) configurations showing higher potency in kinase assays .
- Replacing hydroxymethyl with formyl () introduces reactivity but necessitates stabilization strategies for practical use .
Q & A
Basic: What safety protocols are critical when handling tert-Butyl 4-(3-fluoro-4-(hydroxymethyl)phenyl)piperidine-1-carboxylate in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Fire Safety : Use CO₂ or dry chemical extinguishers for fires. Avoid water jets if flammable solvents are present .
- Waste Disposal : Collect chemical waste in designated containers and collaborate with certified hazardous waste disposal services .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.0–7.8 ppm, while the tert-butyl group resonates near δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key stretches include C=O (~1700 cm⁻¹ for the carbamate) and O-H (~3400 cm⁻¹ for hydroxymethyl) .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) .
Advanced: How can synthetic yields be optimized for derivatives of this piperidine carboxylate?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for nucleophilic substitutions .
- Temperature Control : Heating to 60°C improves reaction completion (e.g., deprotection of silyl ethers with TBAF) .
- Catalyst Use : Acid catalysts (e.g., acetic acid) facilitate Boc-group removal, while Pd catalysts enable cross-coupling for aryl modifications .
- Workup Strategies : Neutralize acidic mixtures with saturated NH₄Cl to prevent byproduct formation .
Advanced: How to address contradictory data in stereochemical assignments during structural analysis?
Answer:
- Multi-Technique Validation : Combine NMR (NOESY for spatial proximity), X-ray crystallography (SHELXL refinement ), and optical rotation ([α]D measurements) .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or compare with known diastereomers .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Advanced: What role does the tert-butyl carbamate group play in derivatization strategies?
Answer:
- Protection/Deprotection : The Boc group stabilizes amines during multi-step syntheses. Remove with TFA or HCl/dioxane to expose reactive piperidine amines .
- Steric Effects : Hindrance from the tert-butyl group directs regioselectivity in electrophilic substitutions (e.g., favoring para-substitution on aryl rings) .
- Stability : Boc-carbamates resist hydrolysis under basic conditions but cleave under acidic conditions, enabling orthogonal protection strategies .
Advanced: How to design biologically active derivatives targeting enzyme inhibition?
Answer:
- Structural Mimicry : Modify the hydroxymethyl group to mimic natural substrates (e.g., phosphotyrosine for kinase inhibitors) .
- PROTAC Integration : Attach E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers to degrade target proteins .
- SAR Studies : Systematically vary substituents on the phenyl ring (e.g., fluoro vs. methyl) and assess IC₅₀ values in enzyme assays .
Basic: What are the regulatory compliance steps for storing this compound?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Labeling : Clearly mark containers with CAS number, hazard symbols (e.g., GHS07 for irritants), and expiration dates .
- Inventory Management : Track quantities and restrict access to trained personnel to minimize exposure risks .
Advanced: How to evaluate environmental impacts of this compound during disposal?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
